(2-(Indolin-1-ylmethyl)phenyl)boronic acid
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Overview
Description
(2-(Indolin-1-ylmethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an indolin-1-ylmethyl group
Scientific Research Applications
(2-(Indolin-1-ylmethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Mechanism of Action
Target of Action
The primary target of (2-(Indolin-1-ylmethyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Result of Action
The primary molecular effect of the action of this compound is the formation of new carbon–carbon bonds . This occurs as a result of the Suzuki–Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of a wide array of diverse molecules .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction conditions are exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other functional groups and the overall conditions of the reaction environment.
Future Directions
Boronic acids have been gaining interest in various fields, especially after the discovery of the drug bortezomib . Their unique properties and biocompatibility have inspired the exploration of novel chemistries using boron to fuel emergent sciences . Therefore, “(2-(Indolin-1-ylmethyl)phenyl)boronic acid”, as a boronic acid derivative, may also find new applications in the future.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Indolin-1-ylmethyl)phenyl)boronic acid typically involves the reaction of indoline with a suitable boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The choice of catalyst and reaction conditions is crucial to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(2-(Indolin-1-ylmethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products
Oxidation: Phenols
Reduction: Boranes
Substitution: Various substituted aromatic compounds, depending on the reactants used in the coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Indole-3-boronic acid
- (2-Phenyl)boronic acid
Uniqueness
(2-(Indolin-1-ylmethyl)phenyl)boronic acid is unique due to the presence of the indolin-1-ylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it more effective in various applications compared to simpler boronic acids .
Properties
IUPAC Name |
[2-(2,3-dihydroindol-1-ylmethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO2/c18-16(19)14-7-3-1-6-13(14)11-17-10-9-12-5-2-4-8-15(12)17/h1-8,18-19H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUHZYQHNPZPHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCC3=CC=CC=C32)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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